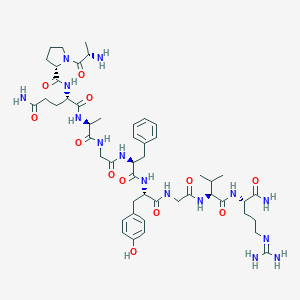
2-Amino-4-fluoro-6-methylphenol
Übersicht
Beschreibung
2-Amino-4-fluoro-6-methylphenol is a chemical compound with the molecular formula C7H8FNO . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of phenols like 2-Amino-4-fluoro-6-methylphenol can be achieved through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular structure of 2-Amino-4-fluoro-6-methylphenol consists of a benzene ring with an amino group (-NH2), a fluorine atom, and a methyl group (-CH3) attached to it. The molecular weight of this compound is 141.143 Da .Physical And Chemical Properties Analysis
2-Amino-4-fluoro-6-methylphenol has a density of 1.3±0.1 g/cm3 and a boiling point of 250.4±40.0 °C at 760 mmHg . The compound is solid in form .Wissenschaftliche Forschungsanwendungen
Application in Synthesis of Schiff Base Metal Complexes
- Scientific Field : Chemistry
- Summary of the Application : “2-Amino-4-fluoro-6-methylphenol” is used in the synthesis of Schiff base metal complexes. These complexes have been studied for their antibacterial activity .
- Methods of Application : The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature. Elemental analysis, FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points were used to characterize the Schiff base and the metal complexes .
- Results or Outcomes : The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
Application as an Intermediate in Organic Synthesis
- Scientific Field : Organic Chemistry
- Summary of the Application : “2-Amino-4-fluoro-6-methylphenol” is an important raw material and intermediate used in organic synthesis .
- Methods of Application : Specific methods of application in organic synthesis would depend on the particular reaction being carried out. Unfortunately, the source does not provide specific details on the methods of application .
- Results or Outcomes : The outcomes of using this compound as an intermediate would vary depending on the specific reactions and processes it is used in .
Application in Synthesis of Quinazolines
- Scientific Field : Medicinal Chemistry
- Summary of the Application : “2-Amino-4-fluoro-6-methylphenol” is used in the synthesis of quinazolines. Quinazolines are a class of organic compounds that have shown promising results in medicinal chemistry, particularly in the development of anticancer and antimicrobial drugs .
- Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used. Unfortunately, the source does not provide specific details on the methods of application .
- Results or Outcomes : The outcomes of using this compound in the synthesis of quinazolines would vary depending on the specific reactions and processes it is used in .
Application in the Preparation of Tetradentate Aminophenol Ligand
- Scientific Field : Coordination Chemistry
- Summary of the Application : “2-Amino-4-fluoro-6-methylphenol” can be used in the preparation of a tetradentate aminophenol ligand via thermal Mannich condensation .
- Methods of Application : The compound is reacted with ethanolamine and formaldehyde under thermal conditions to form the ligand .
- Results or Outcomes : The resulting ligand can be used in the formation of various metal complexes .
Application in Laccase Mediated Grafting
- Scientific Field : Biochemistry
- Summary of the Application : “2-Amino-4-fluoro-6-methylphenol” is used in laccase mediated grafting with lignin model compound, dibenzodioxocin and lignocellulose material .
- Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used. Unfortunately, the source does not provide specific details on the methods of application .
- Results or Outcomes : The outcomes of using this compound in laccase mediated grafting would vary depending on the specific reactions and processes it is used in .
Application in Laboratory Chemicals Manufacture
- Scientific Field : Industrial Chemistry
- Summary of the Application : “2-Amino-4-fluoro-6-methylphenol” is used in the manufacture of laboratory chemicals .
- Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used. Unfortunately, the source does not provide specific details on the methods of application .
- Results or Outcomes : The outcomes of using this compound in the manufacture of laboratory chemicals would vary depending on the specific reactions and processes it is used in .
Safety And Hazards
The safety data sheet for a similar compound, 2-Amino-4-methylphenol, suggests that it may cause skin irritation, serious eye irritation, and specific target organ toxicity upon single exposure . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling the compound .
Eigenschaften
IUPAC Name |
2-amino-4-fluoro-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBLYMCBIHZTTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576709 | |
| Record name | 2-Amino-4-fluoro-6-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-fluoro-6-methylphenol | |
CAS RN |
133788-81-5 | |
| Record name | 2-Amino-4-fluoro-6-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














